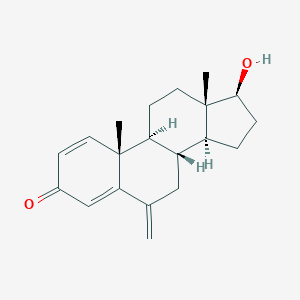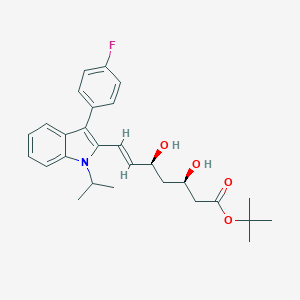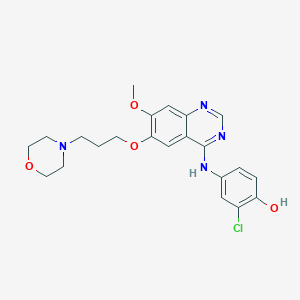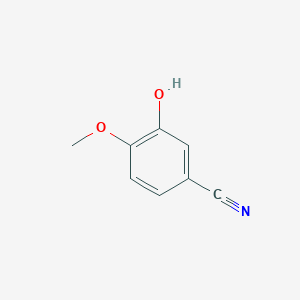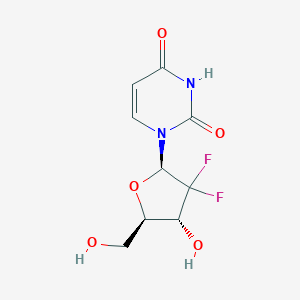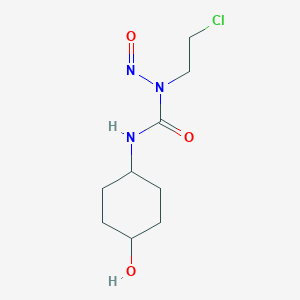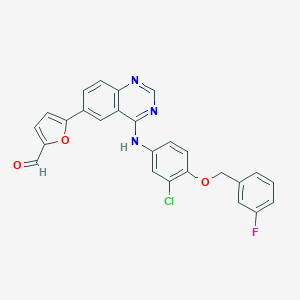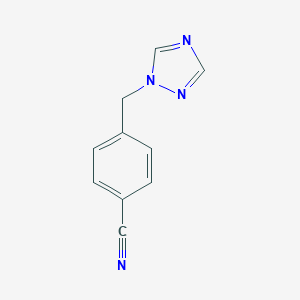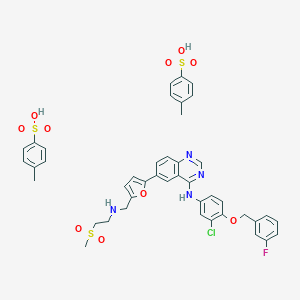
Lapatinib Ditosylate
Descripción general
Descripción
Lapatinib Ditosylate, also known as Tykerb or Tyverb, is an orally active drug used for breast cancer and other solid tumors . It is a dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways . It is used in combination therapy for HER2-positive breast cancer .
Synthesis Analysis
The fabrication of Lapatinib involves the reaction of β-cyclodextrin with a cross-linking agent, diphenyl carbonate, at several molar ratios using the ultrasound-assisted synthesis method . The chemical structure of Lapatinib Ditosylate is supported by the route of synthesis and fully elucidated by 1H NMR, 13C NMR, Mass Spectrometry, IR, elemental analysis, and X-ray diffraction analysis .Molecular Structure Analysis
Lapatinib Ditosylate is a quinazoline derivative with a chemical formula of C43H42ClFN4O10S3 . It has a molecular weight of 925.46 g/mol . It is a tyrosine kinase inhibitor that targets the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding .Chemical Reactions Analysis
Lapatinib is a potent inhibitor of ErbB-1 and ErbB-2 activation and breast cancer cell proliferation . It shows mostly linear elimination kinetics over the daily dose range of 10–1600 mg and is metabolized by CYP3A4/5 and CYP2C19 .Physical And Chemical Properties Analysis
The physical properties of Lapatinib include constant of ionization, solubility, X-ray powder diffraction pattern, differential scanning calorimetry, thermal conduct, and spectroscopic studies .Aplicaciones Científicas De Investigación
Lapatinib Ditosylate: A Comprehensive Analysis of Scientific Research Applications
Cancer Treatment ErbB-1 and ErbB-2 Inhibition: Lapatinib Ditosylate has been proven to be a potent inhibitor of ErbB-1 and ErbB-2 activation, which are epidermal growth factor receptors involved in the proliferation of breast cancer cells. This makes it a valuable drug in the treatment of refractory or advanced breast cancer .
Pharmacokinetics Metabolism and Elimination: Pharmacokinetic studies have shown that Lapatinib Ditosylate exhibits mostly linear elimination kinetics over a daily dose range of 10–1600 mg. It is metabolized primarily by the enzymes CYP3A4/5 and CYP2C19 .
Drug Formulation Solubility Enhancement: Research has been conducted to improve the water solubility of Lapatinib Ditosylate using complexation techniques with β-cyclodextrin and ternary agents like PVP K30. This aims to enhance the drug’s bioavailability and efficacy .
Liposomal Drug Delivery Systems: Studies have explored incorporating Lapatinib Ditosylate into liposomal delivery systems to improve its delivery and therapeutic index. The drug’s compatibility with phospholipid solutions makes it suitable for such advanced drug delivery methods .
5. Therapeutic Areas: Neoplasms, Skin, Musculoskeletal, and Digestive Disorders Lapatinib Ditosylate is indicated for various therapeutic areas beyond breast cancer, including other neoplasms, skin and musculoskeletal diseases, and digestive system disorders .
6. Approved Indications: Metastatic Breast Cancer Treatment The drug has received approval for specific indications such as metastatic breast cancer and HER2-positive breast cancer, highlighting its clinical importance in oncology .
Mecanismo De Acción
Target of Action
Lapatinib Ditosylate is a dual tyrosine kinase inhibitor that primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and survival, and their overexpression is often associated with certain types of cancers, including breast cancer .
Mode of Action
Lapatinib Ditosylate works by binding to the intracellular phosphorylation domain of the HER1 and HER2 receptors, thereby preventing receptor autophosphorylation upon ligand binding . This inhibition of autophosphorylation disrupts the downstream signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor cell growth .
Biochemical Pathways
By inhibiting the tyrosine kinase activity of HER1 and HER2, Lapatinib Ditosylate interrupts the HER2/neu and EGFR pathways . These pathways are involved in cell proliferation, survival, and differentiation. The disruption of these pathways by Lapatinib Ditosylate can lead to the inhibition of tumor cell growth and the induction of apoptosis .
Pharmacokinetics
Lapatinib Ditosylate is orally administered and its bioavailability is variable, but it is increased with food . It is highly protein-bound (>99%) and is primarily metabolized in the liver, mostly through CYP3A-mediated pathways, with minor involvement of CYP2C19 and CYP2C8 . The elimination half-life of Lapatinib Ditosylate is approximately 24 hours with repeated dosing, and 14.2 hours with a single dose . The majority of the drug is excreted in the feces .
Result of Action
The molecular and cellular effects of Lapatinib Ditosylate’s action include the inhibition of tumor cell growth and the induction of apoptosis . By blocking the action of the abnormal proteins that signal cancer cells to multiply, Lapatinib Ditosylate helps stop or slow the spread of cancer cells .
Action Environment
Environmental factors such as the presence of food can influence the bioavailability of Lapatinib Ditosylate . Additionally, the drug’s action, efficacy, and stability can be influenced by individual patient factors, such as the patient’s metabolic profile and the presence of other medications . For instance, diarrhea is a common adverse effect of Lapatinib Ditosylate, which may lead to interruption or discontinuation of treatment in some patients .
Safety and Hazards
Direcciones Futuras
Lapatinib has shown promising activity in preclinical investigations and clinical trials . There is increasing interest in utilizing Lapatinib in combination with chemotherapy and/or other HER2-directed agents in patients with central nervous system involvement . Several clinical trials are still ongoing and data that may change current clinical practice are awaited with much interest .
Propiedades
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYXLGUQQFPJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42ClFN4O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959606 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lapatinib Ditosylate | |
CAS RN |
388082-77-7, 388082-78-8 | |
| Record name | Lapatinib ditosylate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of Lapatinib Ditosylate?
A1: Lapatinib Ditosylate is a dual tyrosine kinase inhibitor that selectively targets epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). []
Q2: How does Lapatinib Ditosylate interact with its target receptors?
A2: Lapatinib Ditosylate binds to the intracellular tyrosine kinase domain of EGFR and HER2, preventing their autophosphorylation. [] This inhibitory action disrupts downstream signaling pathways crucial for cellular proliferation and survival, such as the Ras/Raf MAPK and PI3K/Akt pathways. []
Q3: Can Lapatinib Ditosylate's effect on HER3 impact its activity?
A3: Research suggests that although Lapatinib Ditosylate inhibits HER2 phosphorylation, it can lead to the recovery of Akt phosphorylation in cells with specific PIK3CA mutations, despite continued HER3 inhibition. [] This suggests a potential role of HER3 in the development of resistance to Lapatinib Ditosylate in certain contexts.
Q4: What is the molecular formula and weight of Lapatinib Ditosylate?
A4: The molecular formula of Lapatinib Ditosylate is C39H46ClN3O8S2, with a molecular weight of 780.4 g/mol. [, , , , ]
Q5: Is there spectroscopic data available for Lapatinib Ditosylate?
A5: Yes, several analytical techniques have been employed to characterize Lapatinib Ditosylate, including High-Performance Liquid Chromatography (HPLC) with UV detection [, , , , , ], HPLC with fluorescence detection (FLD) [], Differential Scanning Calorimetry (DSC) [, , ], and X-ray powder diffraction. [, ]
Q6: What are some challenges associated with Lapatinib Ditosylate's physicochemical properties?
A6: Lapatinib Ditosylate exhibits poor aqueous solubility, limiting its dissolution rate and potentially impacting its bioavailability. [, ] Various strategies have been investigated to overcome this challenge, including the development of solid dispersions [, ], nano-liposomal formulations, [] and inclusion complexes with β-cyclodextrin. []
Q7: Have different crystalline forms of Lapatinib Ditosylate been identified?
A7: Yes, research has revealed the existence of different crystalline forms of Lapatinib Ditosylate, including a stable poly-crystal form known as crystal form A, [] a monoclinic anhydrous form (Form 1), [] a channel hydrate, [] and a previously unreported anhydrous form (Form 2). [] These findings highlight the importance of polymorphism in drug development and the need to control crystal form during manufacturing to ensure consistent physicochemical properties and therapeutic performance.
Q8: What methods are commonly used for the analysis and quality control of Lapatinib Ditosylate?
A8: The most common method for analyzing and quantifying Lapatinib Ditosylate and its related substances is HPLC coupled with UV detection. [, , , , , ] Various HPLC methods have been developed and validated according to ICH guidelines, ensuring their accuracy, precision, and specificity. [, ]
Q9: How stable is Lapatinib Ditosylate under different storage conditions?
A9: Research suggests that amorphous solid dispersions of Lapatinib Ditosylate, particularly those utilizing Polystyrene Sulfonic Acid (PSSA), demonstrate enhanced physical stability compared to the pure amorphous drug. [] The strong intermolecular acid-base interactions between PSSA and Lapatinib Ditosylate contribute to this improved stability by inhibiting crystallization under accelerated storage conditions. []
Q10: What formulation strategies have been explored to enhance the solubility and bioavailability of Lapatinib Ditosylate?
A10: To enhance Lapatinib Ditosylate's solubility and bioavailability, researchers have investigated several formulation approaches:
- Solid dispersions: Utilizing polymers like PSSA in amorphous solid dispersions improves drug dissolution and physical stability. [, ]
- Nano-liposomes: Encapsulating Lapatinib Ditosylate in nano-liposomes shows promise in increasing its solubility and therapeutic efficacy. []
- Inclusion complexes: Forming inclusion complexes with β-cyclodextrin enhances solubility and dissolution rate. []
- Solvent rotary evaporation and hot melt extrusion: These techniques have been used to prepare solid dispersions for improved solubility and dissolution. []
Q11: What are the primary clinical applications of Lapatinib Ditosylate?
A11: Lapatinib Ditosylate has been approved for use in combination with other therapies for treating HER2-positive breast cancer, particularly in cases that have progressed following treatment with anthracyclines, taxanes, and Trastuzumab. [, , , ]
Q12: What is the mechanism behind Lapatinib Ditosylate's efficacy in HER2-positive breast cancer?
A12: In HER2-positive breast cancer, Lapatinib Ditosylate's therapeutic efficacy stems from its ability to block HER2 signaling, which is often overactive in these tumors. [, , , ] This targeted inhibition helps to control tumor growth and progression.
Q13: Are there any preclinical studies exploring Lapatinib Ditosylate for other types of cancer?
A13: Yes, preclinical studies have investigated Lapatinib Ditosylate as a potential treatment for HER2-positive gastric, esophageal, and gastroesophageal adenocarcinoma. [] While promising, these findings need further validation in clinical trials.
Q14: Have any biomarkers been identified for predicting Lapatinib Ditosylate efficacy?
A14: Although HER2 overexpression is a primary indicator for Lapatinib Ditosylate treatment, research suggests that mutations in the PIK3CA gene might play a role in resistance to HER2-targeted therapies, including Lapatinib Ditosylate. [] Further research is needed to confirm PIK3CA mutations as predictive biomarkers for Lapatinib Ditosylate efficacy.
Q15: What are some potential future directions for research on Lapatinib Ditosylate?
A15: Future research on Lapatinib Ditosylate could focus on:
Q16: Are there any known drug interactions with Lapatinib Ditosylate?
A16: Lapatinib Ditosylate is primarily metabolized by CYP3A4/5 and CYP2C19 enzymes. [] Concomitant administration of strong inhibitors or inducers of these enzymes could potentially alter Lapatinib Ditosylate's pharmacokinetic profile and lead to drug interactions.
Q17: What are the known mechanisms of resistance to Lapatinib Ditosylate?
A17: Acquired resistance to Lapatinib Ditosylate poses a significant challenge in its clinical use. [] Although the exact mechanisms are not fully understood, research suggests that mutations in the PIK3CA gene, particularly in the helical (exon 9) and catalytic (exon 20) domains, might contribute to resistance to Lapatinib Ditosylate. [] This acquired resistance may be attributed to the continued activation of the PI3K/Akt pathway despite Lapatinib Ditosylate's inhibition of HER2 signaling.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


